2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that features a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the butan-2-yl carbamoyl and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(butan-2-ylamino)-2-oxoethyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O4/c1-5-17(4)27-22(33)15-31-26(36)32-21-13-18(23(34)28-19-9-7-6-8-10-19)11-12-20(21)24(35)30(14-16(2)3)25(32)29-31/h11-13,16-17,19H,5-10,14-15H2,1-4H3,(H,27,33)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTXLTUKSQGUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NC4CCCCC4)C(=O)N(C2=N1)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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